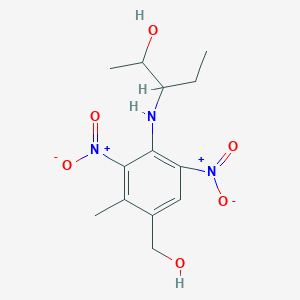
2-Bromo-3-fluoro-4-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-3-fluoro-4-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5BrFNO . It is related to “3-Fluoro-4-methoxybenzonitrile”, which has the molecular formula C8H6FNO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a fluoro group, a methoxy group, and a nitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 294.4±40.0 °C and a predicted density of 1.63±0.1 g/cm3 at 20 °C and 760 Torr .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A scalable synthesis method for 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid highlights its utility in chemical transformations. This method demonstrates the versatility of halodeboronation reactions, making it a valuable approach for generating aryl bromides and chlorides from aryl boronic acids in good to excellent yields. This process is catalyzed by NaOMe, showcasing the compound's role in the synthesis of various chemically modified derivatives (Szumigala et al., 2004).
Biological and Environmental Applications
The biological application of compounds related to 2-bromo-3-fluoro-4-methoxybenzonitrile is evident in transgenic plants expressing a bacterial detoxification gene for herbicide resistance. This research illustrates the potential for genetic engineering to confer resistance to herbicides, such as bromoxynil, through the expression of specific nitrilases, highlighting a novel approach to managing agricultural challenges (Stalker et al., 1988).
In environmental studies, the anaerobic biodegradability of bromoxynil and its transformation products was investigated under various conditions. This research provides insights into the environmental fate of halogenated aromatic nitriles, demonstrating their degradation pathways and the potential impact on ecosystems (Knight et al., 2003).
Pharmaceutical and Material Science
In pharmaceutical research, 2-Bromoacetyl-6-methoxynaphthalene, a compound structurally related to this compound, serves as a fluorogenic labeling reagent for high-performance liquid chromatography analyses. This application underscores the compound's relevance in the sensitive and selective analysis of pharmaceutical formulations (Gatti et al., 1996).
In material science, the study of 5-Bromo-2-methoxybenzonitrile through density functional theory revealed its potential in non-linear optical applications, such as second harmonic generation. This research highlights the compound's significance in developing materials with unique optical properties, offering opportunities for technological advancements (Kumar & Raman, 2017).
Wirkmechanismus
Target of Action
Benzonitrile compounds are often used as intermediates in the synthesis of various pharmaceuticals , suggesting that their targets can vary widely depending on the specific compound they are incorporated into.
Mode of Action
The mode of action of 2-Bromo-3-fluoro-4-methoxybenzonitrile is likely dependent on the specific biochemical context in which it is used. As a benzonitrile derivative, it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and, consequently, its interactions with its targets.
Biochemical Pathways
Given its potential for various chemical reactions , it could conceivably be involved in a wide range of pathways, particularly those involving halogenated aromatic compounds.
Pharmacokinetics
Like other benzonitrile derivatives, it is likely to have good bioavailability due to its aromatic structure and the presence of functional groups that can participate in various types of chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential for various chemical reactions , it could conceivably have a wide range of effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and the types of reactions it undergoes . Additionally, its stability and efficacy could be influenced by storage conditions .
Eigenschaften
IUPAC Name |
2-bromo-3-fluoro-4-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOWACPOXOFPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2986024.png)

![N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2986031.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986033.png)



![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2986043.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)
